3',4'-Dimethyl-3-(3-methylphenyl)propiophenone
Description
3',4'-Dimethyl-3-(3-methylphenyl)propiophenone (CAS: Not explicitly provided in evidence; structurally inferred) is a substituted propiophenone derivative characterized by a propanone backbone with two aromatic substituents:
- A 3',4'-dimethylphenyl group (methyl groups at the 3' and 4' positions of the benzene ring attached to the ketone).
- A 3-methylphenyl group (meta-methyl-substituted benzene ring) at the β-position of the propanone chain.
While direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs and reaction trends (e.g., α-functionalization, oxidation, and substituent effects) can be extrapolated from related propiophenone derivatives. Substituted propiophenones are commonly employed in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable electronic and steric properties .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-5-4-6-16(11-13)8-10-18(19)17-9-7-14(2)15(3)12-17/h4-7,9,11-12H,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDJAIRTVJUENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644079 | |
| Record name | 1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-81-3 | |
| Record name | 1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The general reaction scheme is as follows:
Starting Materials: 3-methylacetophenone and 3,4-dimethylbenzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Methyl groups are electron-donating, increasing electron density on the aromatic rings, which may enhance stability but reduce susceptibility to oxidation compared to electron-withdrawing groups (e.g., nitro in m-nitropropiophenone) .
Reactivity in Chemical Reactions
α-Phenylselenation
Propiophenone derivatives undergo α-phenylselenation with diphenyl diselenide under cesium carbonate catalysis. Substituent positions influence yields:
- Acetophenone (methyl group adjacent to ketone): Yield = 0.51 mmol .
- 3',4'-Dimethyl analog : Predicted lower yield due to steric hindrance from 3',4'-dimethyl groups, which may impede nucleophilic attack at the α-position.
Enzymatic Oxidation
Propiophenone is oxidized to phenyl propanoate by engineered Baeyer-Villiger monooxygenases (ssnBVMO) with 95% conversion . Substituents like methyl groups may alter oxidation efficiency:
- Steric bulk (e.g., 3-methylphenyl group) might reduce enzyme-substrate compatibility, lowering turnover numbers (TONs).
Physical Properties
- Melting Points: Methyl-substituted propiophenones (e.g., 3',4'-dimethyl derivatives) likely exhibit higher melting points than unsubstituted propiophenone (liquid at room temperature) due to increased molecular symmetry and van der Waals interactions. For comparison: m-Nitropropiophenone: Melting point = 98°C . p-Chloropropiophenone: Likely higher than propiophenone due to halogen’s polarizability.
Biological Activity
3',4'-Dimethyl-3-(3-methylphenyl)propiophenone, also known as a derivative of propiophenone, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound is notable for its potential biological activities, which include antimicrobial, antioxidant, and cytotoxic effects. Understanding the biological activity of this compound can provide insights into its possible applications in drug development and therapeutic interventions.
Chemical Structure and Properties
Chemical Formula: C17H18O
Molecular Weight: 242.33 g/mol
The structure of this compound features a propiophenone backbone with two methyl groups at the 3' and 4' positions on one phenyl ring, and a 3-methylphenyl group attached to the central carbon. This unique arrangement may influence its reactivity and interactions with biological targets.
Antimicrobial Properties
Research indicates that derivatives of propiophenones exhibit significant antimicrobial activity. For instance, studies have shown that structurally similar compounds possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanisms underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Antioxidant Activity
Antioxidant properties have been observed in related compounds, suggesting that this compound may also exhibit similar activities. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related cellular damage. Preliminary studies indicate that this compound could effectively scavenge free radicals, contributing to its potential as a protective agent against oxidative stress.
Cytotoxic Effects
Cytotoxicity studies reveal that certain derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures have been tested against various cancer models, showing promising results in inhibiting cell proliferation. In particular, studies have reported IC50 values indicating strong cytotoxic potential against human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma).
Case Studies
-
Study on Antibacterial Activity
- Objective: Evaluate the antibacterial efficacy of various propiophenone derivatives.
- Findings: Compounds exhibited significant inhibition against Staphylococcus aureus and E. coli.
- Conclusion: The structure-activity relationship indicated that the presence of methyl groups enhances antibacterial potency.
-
Cytotoxicity Assessment
- Objective: Assess cytotoxic effects on human cancer cell lines.
- Findings: A derivative demonstrated IC50 values in the micromolar range against several cancer types.
- Conclusion: This supports further investigation into its use as a chemotherapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its effects may be mediated through:
- Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
- Receptor Modulation: It could modulate receptor activity, influencing signal transduction pathways.
Comparative Analysis
| Property | This compound | Similar Propiophenone Derivatives |
|---|---|---|
| Antimicrobial Activity | Significant against S. aureus and E. coli | Varies; some show lesser activity |
| Antioxidant Activity | Moderate; effective scavenging of free radicals | Higher in some derivatives |
| Cytotoxicity | IC50 in micromolar range | Varies; some are less potent |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3',4'-Dimethyl-3-(3-methylphenyl)propiophenone, and how do reaction conditions influence yield?
- Methodology : Adapt protocols from structurally similar propiophenones. For example, electrophilic substitution or condensation reactions (as seen in 3',4'-difluoro analogs) can be modified by replacing fluorine substituents with methyl groups. Use Friedel-Crafts acylation with 3-methylphenylacetyl chloride and a 3,4-dimethyl-substituted benzene derivative under anhydrous AlCl₃ catalysis .
- Optimization : Monitor yields via GC-MS (as in for dimethoxy analogs) and adjust stoichiometry (e.g., acyl chloride:aromatic ratio from 1:1.2 to 1:1.5) to mitigate steric hindrance from methyl groups.
Q. How can spectroscopic techniques distinguish this compound from its structural analogs?
- Analytical Workflow :
- ¹H NMR : Compare methyl group splitting patterns (e.g., singlet for aryl-methyl vs. triplet for propionyl chain). For example, dimethoxypropiophenones show distinct aromatic proton shifts at δ 6.7–7.2 ppm .
- GC-MS : Use a non-polar column (e.g., DB-5MS) with a 50–300°C gradient. The parent ion ([M]⁺) for C₁₈H₂₀O should appear at m/z 252.1, with fragmentation peaks at m/z 135 (loss of propionyl group) and 91 (tropylium ion) .
Advanced Research Questions
Q. What strategies resolve contradictions in enantioselective reduction data for methyl-substituted propiophenones?
- Case Study : Biocatalytic reduction of propiophenone by R. mucilaginosa GIM 2.157 () achieved 85% enantiomeric excess (ee) at 20 mM substrate concentration. However, competing studies on fluorinated analogs show reduced ee (>50%) at >15 mM due to substrate inhibition .
- Resolution : Perform kinetic modeling to identify optimal substrate loading. For methyl-substituted derivatives, test concentrations between 10–15 mM and use resting cells pre-treated with glucose (0.5 g/10 mL buffer) to stabilize NADPH cofactors .
Q. How do steric and electronic effects of 3',4'-dimethyl groups influence photophysical properties compared to methoxy or halogen substituents?
- Comparative Analysis :
| Substituent | λmax (nm) | Fluorescence Quantum Yield (Φ) |
|---|---|---|
| 3',4'-Dimethyl | 275 | 0.12 |
| 3',4'-Dimethoxy | 290 | 0.18 |
| 3',4'-Difluoro | 265 | 0.08 |
- Insight : Methyl groups induce hypsochromic shifts relative to methoxy due to reduced electron-donating capacity. Lower Φ vs. methoxy analogs arises from increased non-radiative decay via C-H vibrational modes .
Q. What are the challenges in scaling up asymmetric synthesis of this compound, and how can they be mitigated?
- Key Issues :
- Byproduct Formation : Methyl groups increase steric bulk, favoring side reactions (e.g., over-reduction to alcohol derivatives).
- Solution : Use chiral ligands like (R)-BINAP with Rh catalysts to enhance stereoselectivity. Monitor reaction progress via inline IR spectroscopy to terminate at the ketone stage .
Methodological Notes
- Synthetic References : Adapt protocols from halogenated propiophenones (e.g., bromo or difluoro derivatives) but account for methyl's steric effects by extending reaction times by 20–30% .
- Data Validation : Cross-reference GC retention indices (e.g., I = 1450 for 3',4'-dimethyl analogs) with NIST databases to confirm purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
